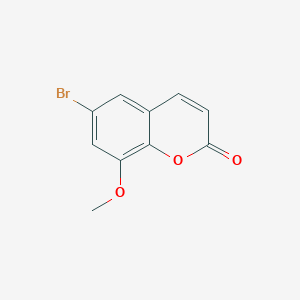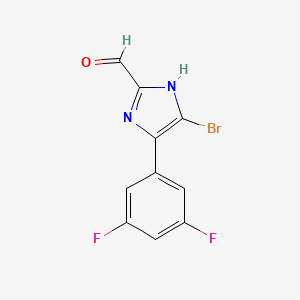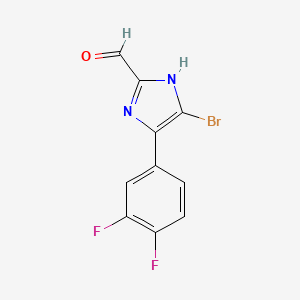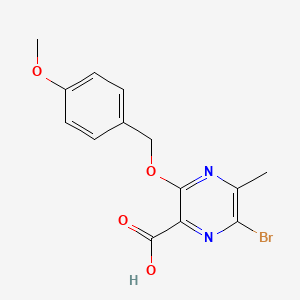
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a pyrazine ring, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrazine ring and the introduction of the bromine and methoxybenzyl groups. One common synthetic route involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with bromine in the presence of a suitable catalyst to introduce the bromine atom. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride .
Análisis De Reacciones Químicas
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxybenzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Used as a synthetic intermediate in organic synthesis.
4-Methoxyphenylboronic acid: Known for its applications in Suzuki-Miyaura cross-coupling reactions.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C14H13BrN2O4 |
|---|---|
Peso molecular |
353.17 g/mol |
Nombre IUPAC |
6-bromo-3-[(4-methoxyphenyl)methoxy]-5-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C14H13BrN2O4/c1-8-12(15)17-11(14(18)19)13(16-8)21-7-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,18,19) |
Clave InChI |
JTKUCKHYMNIFFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)OCC2=CC=C(C=C2)OC)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




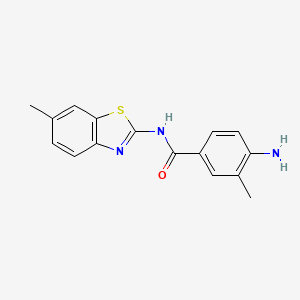
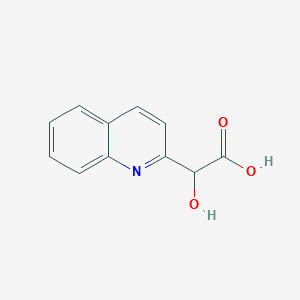
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)


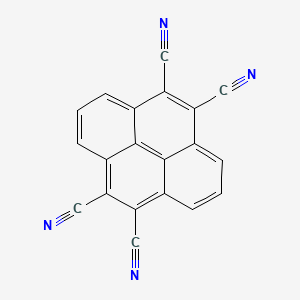

![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
